REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4]O.[C:7]([O-:13])([O-])([O:9][CH2:10][CH3:11])[CH3:8].C1(O)C=CC=CC=1>>[CH3:1][C:2]([CH3:6])([CH:3]=[CH2:4])[CH2:8][C:7]([O:9][CH2:10][CH3:11])=[O:13]
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Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
ethyl orthoacetate
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 9-10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 135°-140°
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled from the mixture as the reaction
|
Type
|
TEMPERATURE
|
Details
|
heating
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Type
|
DISSOLUTION
|
Details
|
The mixture was then dissolved in diethyl ether
|
Type
|
ADDITION
|
Details
|
the ethereal solution was treated with IN hydrochloric acid
|
Type
|
WASH
|
Details
|
The ethereal solution was then washed successively with a saturated aqueous solution of sodium bicarbonate and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried solution was concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Reaction Time |
9.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OCC)(C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |